2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane
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Description
Mechanism of Action
Target of Action
The compound 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane is a boron-based reagent . The primary targets of this compound are carbon-based molecules, where it facilitates the formation of carbon-carbon bonds .
Mode of Action
The compound acts as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, the compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and tolerant to various functional groups . This suggests that the compound can perform effectively under a wide range of conditions.
Properties
IUPAC Name |
2-[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c11-7-3-5(9-16-1-2-17-9)8(12)4-6(7)10(13,14)15/h3-4,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGJJLMGSURZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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